molecular formula C19H23FN2O2 B5652941 1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5652941
M. Wt: 330.4 g/mol
InChI Key: NEXHIMQRYAYRJS-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is a synthetic compound that belongs to the piperazine class of chemicals It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 4-fluorobenzyl chloride.

    Formation of Intermediate: The 2,4-dimethoxybenzaldehyde is reacted with piperazine to form an intermediate compound.

    Final Product: The intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: The compound is used in studies investigating receptor binding and neurotransmitter modulation.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industries.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-[(2,4-Dimethoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine
  • 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-bromophenyl)piperazine

Uniqueness: 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both the 2,4-dimethoxyphenylmethyl and 4-fluorophenyl groups, which confer specific chemical and biological properties. These substitutions can influence the compound’s binding affinity, selectivity, and overall pharmacological profile, making it distinct from other similar piperazine derivatives.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-23-18-8-3-15(19(13-18)24-2)14-21-9-11-22(12-10-21)17-6-4-16(20)5-7-17/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXHIMQRYAYRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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